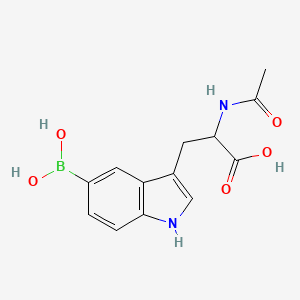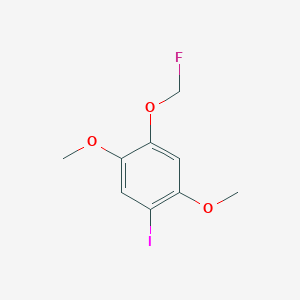
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . It is a derivative of benzene, characterized by the presence of iodine, fluoromethoxy, and dimethoxy groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a fluorinating agent under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The iodine and fluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethoxy group.
Benzene, 1-iodo-2,5-dimethoxy-4-(trifluoromethyl): Another derivative with trifluoromethyl substitution.
Uniqueness
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is unique due to the specific combination of iodine, fluoromethoxy, and dimethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-(fluoromethoxy)-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,5H2,1-2H3 |
Clave InChI |
IVYCGXXBZYRLDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OCF)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


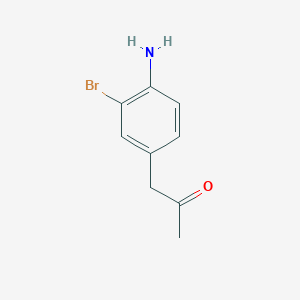
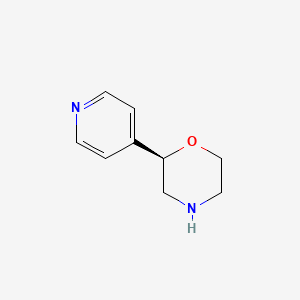
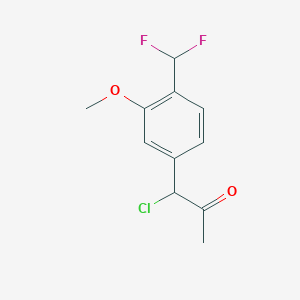
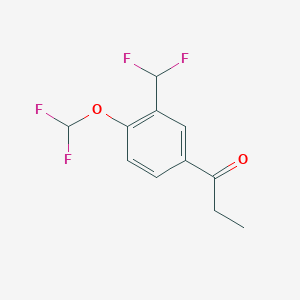
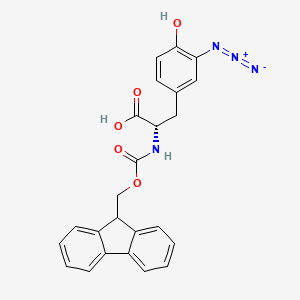
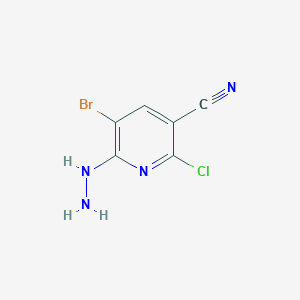
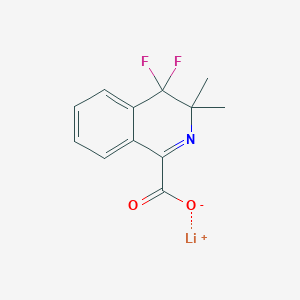
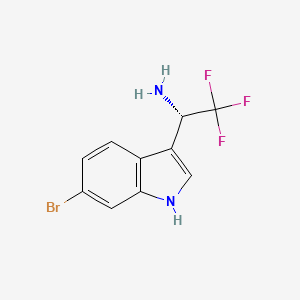
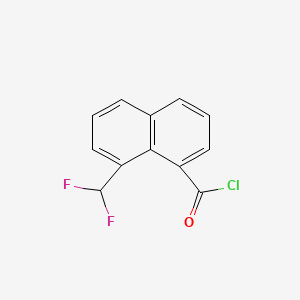
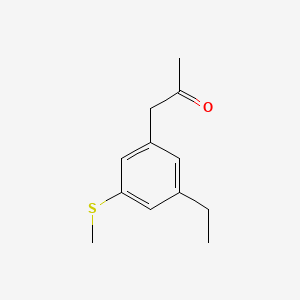
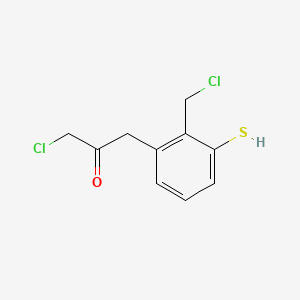
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
